(S)-1-Boc-3-Methylpiperazine hydrochloride
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Overview
Description
(S)-1-Boc-3-Methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the piperazine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride typically involves the protection of the nitrogen atom in 2-methylpiperazine with a BOC group. This can be achieved through the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting BOC-protected piperazine is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-Methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the BOC protecting group.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the BOC group yields 2-methylpiperazine, which can then be further modified to produce various derivatives.
Scientific Research Applications
(S)-1-Boc-3-Methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-Methylpiperazine hydrochloride involves its ability to interact with various molecular targets. The BOC group provides stability and protects the nitrogen atom during synthetic transformations. Upon deprotection, the resulting 2-methylpiperazine can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine: Lacks the BOC protecting group and is more reactive.
4-N-BOC-piperazine: Similar structure but without the methyl group, leading to different reactivity and applications.
N-Boc-piperidine: Another BOC-protected compound with a different ring structure.
Uniqueness
(S)-1-Boc-3-Methylpiperazine hydrochloride is unique due to the presence of both the BOC protecting group and the methyl substituent on the piperazine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMIMWDYFYCCC-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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